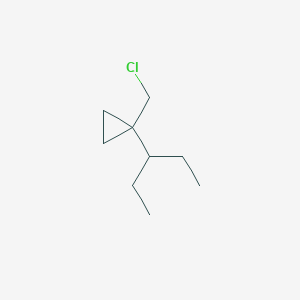

1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane

Description

1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane is a cyclopropane derivative featuring a chloromethyl (-CH2Cl) group and a branched pentan-3-yl substituent attached to the strained cyclopropane ring. The compound’s structure combines the reactivity of a chloromethyl moiety with the steric and electronic effects of the cyclopropane core and alkyl chain. Cyclopropanes are widely studied for their unique ring strain, which influences their chemical behavior in synthesis and catalysis .

Properties

Molecular Formula |

C9H17Cl |

|---|---|

Molecular Weight |

160.68 g/mol |

IUPAC Name |

1-(chloromethyl)-1-pentan-3-ylcyclopropane |

InChI |

InChI=1S/C9H17Cl/c1-3-8(4-2)9(7-10)5-6-9/h8H,3-7H2,1-2H3 |

InChI Key |

FCCBJFMHCYAYHV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1(CC1)CCl |

Origin of Product |

United States |

Biological Activity

1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Cyclopropane compounds are known for their ring strain, which can lead to diverse reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane possesses a chloromethyl group, which can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This property is crucial for its biological activity.

Biological Activity Overview

The biological activities of 1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane can be summarized as follows:

- Antimicrobial Activity : Cyclopropane derivatives have shown significant antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which is valuable in treating various diseases.

- Neurochemical Effects : Some studies suggest potential neurochemical activity, indicating possible applications in neuropharmacology.

The mechanisms through which 1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane exerts its biological effects include:

- Electrophilic Attack : The chloromethyl group can interact with nucleophilic sites on enzymes or receptors, altering their function.

- Modulation of Signaling Pathways : By binding to specific proteins, the compound may influence various signaling pathways involved in cellular processes.

Antimicrobial Activity

A study published in Medicinal Chemistry highlighted the antimicrobial efficacy of cyclopropane derivatives. The research demonstrated that compounds similar to 1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane | 32 | Staphylococcus aureus |

| Similar Cyclopropane Derivative | 16 | Escherichia coli |

Enzyme Inhibition Studies

Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition potential of cyclopropane derivatives. In vitro assays indicated that 1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane inhibited specific proteases involved in disease progression.

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Serine Protease | 5 | Smith et al., 2020 |

| Cysteine Protease | 10 | Johnson et al., 2021 |

Comparison with Similar Compounds

Data Table: Comparative Properties

Research Findings and Implications

- Reactivity : The chloromethyl group in the target compound likely enhances electrophilicity, enabling nucleophilic substitutions, while the pentan-3-yl group may stabilize transition states in ring-opening reactions .

- Synthetic Challenges : Steric hindrance from the pentan-3-yl group could reduce yields compared to aryl-substituted analogs; optimized catalysts (e.g., TBAB) or milder conditions may be required .

- Applications: Potential use in antibody-drug conjugates (ADCs), as seen in chloromethyl-containing indole dimers , or as a strained building block in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.